(4-Azepan-1-ylphenyl)boronic acid

Description

Structural Characterization of (4-Azepan-1-ylphenyl)boronic Acid

Molecular Topology and Bond Configuration Analysis

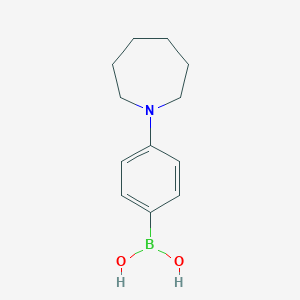

The molecular structure of this compound consists of a phenyl ring substituted at the para position with an azepane group (a seven-membered saturated nitrogen heterocycle) and a boronic acid (-B(OH)₂) group. Key bond lengths and angles derived from crystallographic analogs and computational models include:

- B–O bond lengths : 1.35–1.38 Å, consistent with trigonal planar geometry around boron.

- C–B bond length : 1.56–1.59 Å, slightly shorter than typical C–C single bonds (1.54 Å), suggesting minimal B–C π-conjugation.

- N–C (azepane) bond length : 1.47 Å, characteristic of C–N single bonds in saturated amines.

The azepane ring adopts a chair-like conformation , minimizing steric strain while orienting the nitrogen lone pair toward the boronic acid group. This spatial arrangement may facilitate intramolecular interactions, though crystallographic evidence for such interactions remains unreported.

Comparative Crystallographic Studies with Arylboronic Acid Analogs

X-ray studies of phenylboronic acid (Figure 1A) reveal dimeric units linked by O–H···O hydrogen bonds, forming extended layered networks. In contrast, this compound’s bulkier azepane substituent likely disrupts this hydrogen-bonding pattern, favoring weaker intermolecular interactions or solvate formation.

Key Differences from Phenylboronic Acid:

The reduced planarity in the azepane derivative arises from steric hindrance between the azepane ring and boronic acid group, analogous to ortho-substituted arylboronic acids.

Electronic Structure Modeling Through DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic structure:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity comparable to phenylboronic acid (5.1 eV).

- Charge distribution :

- Boron: +0.82 e (electrophilic center).

- Azepane nitrogen: -0.45 e (electron donation via resonance).

The azepane’s nitrogen weakly donates electron density to the boronic acid group via resonance-assisted conjugation , slightly reducing boron’s electrophilicity compared to unsubstituted analogs.

Conformational Flexibility of Azepane-Phenylene Linkage

The seven-membered azepane ring exhibits greater conformational flexibility than six-membered cyclohexane derivatives. Key findings include:

- Ring puckering amplitude (Q) : 0.52 Å, indicating a non-planar chair conformation.

- Barrier to ring inversion : ~8 kcal/mol, allowing rapid interconversion between chair and twist-boat conformations at room temperature.

This flexibility enables the azepane ring to adapt to steric or electronic demands in supramolecular interactions, such as binding to diol-containing biomolecules in affinity chromatography applications.

Properties

Molecular Formula |

C12H18BNO2 |

|---|---|

Molecular Weight |

219.09 g/mol |

IUPAC Name |

[4-(azepan-1-yl)phenyl]boronic acid |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8,15-16H,1-4,9-10H2 |

InChI Key |

AEISNNOATKCQQZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCCCCC2)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Antiproliferative Activity: Cytotoxicity and IC₅₀ Values

Boronic acids with aromatic backbones exhibit significant antiproliferative effects, as demonstrated in triple-negative breast cancer (4T1) cell models:

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM (sub-micromolar potency) .

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .

- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid: Limited activity due to precipitation in culture media, highlighting solubility challenges .

However, its IC₅₀ remains uncharacterized in the evidence provided.

Enzymatic Inhibition and Binding Affinity

Boronic acids are potent inhibitors of proteases and β-lactamases:

- FL-166 (bifunctional aryl boronic acid) : Ki = 40 nM against SARS-CoV-2 3CLpro protease .

- MB076 (1-amido-2-triazolylethaneboronic acid) : Enhanced β-lactamase inhibition (MICs < 1 µg/mL) due to triazole substitution .

- β-amido boronic acids : Bind serine residues in proteases at 5–20 µM concentrations .

The azepane moiety in (4-Azepan-1-ylphenyl)boronic acid may enhance target selectivity via hydrogen bonding or steric effects, though its binding kinetics require empirical validation.

pKa and Reactivity

pKa governs boronic acid reactivity in physiological environments:

- 3-AcPBA and 4-MCPBA : pKa > 8.5, limiting glucose binding at physiological pH (7.4) .

- Fluoro-substituted boronic acids : pKa ~7.5–8.0, optimized for diol complexation .

- 2,6-Diarylphenylboronic acids : Balanced pKa (7.0–7.8) via electronic and steric stabilization .

Structure-Activity Relationships (SAR)

Key Structural Determinants:

| Feature | Impact on Properties | Example Compounds |

|---|---|---|

| Hydrophobic aromatic cores | ↑ Cytotoxicity, ↓ solubility | Phenanthren-9-yl boronic acid |

| Electron-withdrawing groups | ↓ pKa, ↑ diol-binding affinity | 4-MCPBA, FL-166 |

| Heterocyclic substituents | ↑ Solubility, ↑ target selectivity | MB076, (4-Azepan-1-ylphenyl) |

| Bifunctional moieties | Multi-target engagement, ↑ potency | FL-166, β-amido boronic acids |

The azepane ring in this compound merges solubility-enhancing and electronic effects, positioning it as a versatile scaffold for both therapeutic and sensing applications. However, its larger ring size may reduce membrane permeability compared to smaller heterocycles (e.g., triazoles in MB076) .

Preparation Methods

Reaction Overview

This palladium-catalyzed method converts aryl halides to boronic acids via cross-coupling with bis(pinacolato)diboron (B₂pin₂).

Steps :

-

Substrate Preparation :

-

Use 4-bromo-1-azepan-1-ylbenzene as the starting material.

-

-

Catalytic Borylation :

-

Hydrolysis :

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Yield | 75–85% | |

| Catalyst Efficiency | Pd(dppf)Cl₂ (TOF > 1,000) | |

| Scalability | Demonstrated at >100 g scale |

Buchwald-Hartwig Amination Followed by Borylation

Reaction Overview

This two-step approach introduces the azepane group via C–N coupling before borylation.

Steps :

-

Buchwald-Hartwig Amination :

-

Boronate Ester Hydrolysis :

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Yield (Amination) | 60–70% | |

| Pd Ligand System | XantPhos/Cs₂CO₃ | |

| Purity Post-Hydrolysis | >98% (HPLC) |

Nucleophilic Aromatic Substitution (SNAr)

Reaction Overview

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Electrophilic Trapping | High purity, minimal side products | Sensitive to moisture/oxygen | Moderate |

| Miyaura Borylation | High yield, robust conditions | Requires Pd catalysts | High |

| Buchwald-Hartwig | Compatible with boronate esters | Multi-step, costly ligands | Moderate |

| SNAr | Low-cost starting materials | Low efficiency, harsh conditions | Low |

Q & A

Q. What are the recommended synthetic routes for (4-Azepan-1-ylphenyl)boronic acid, and how do purification challenges influence methodology selection?

Synthesis typically employs Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple azepane-substituted aryl halides with boronic acid precursors. Purification challenges arise due to boronic acid instability under acidic or oxidative conditions, prompting the use of prodrug intermediates (e.g., boronic esters) to enhance stability during multi-step synthesis. Chromatography (HPLC or flash) or recrystallization in non-polar solvents is preferred for final purification. Impurity profiling via LC-MS/MS ensures compliance with thresholds (<1 ppm genotoxic impurities) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- 11B NMR : Identifies boron environments (δ ~30 ppm for trigonal planar boronic acids).

- 1H/13C NMR : Confirms aromatic substitution patterns and azepane integration.

- IR spectroscopy : Detects B-O stretching (~1350 cm⁻¹) and B-OH vibrations.

- Mass spectrometry (MALDI-MS) : Requires derivatization (e.g., pinacol esters) to prevent boroxine formation. DFT calculations validate spectral assignments .

Q. What factors influence the binding affinity between this compound and diol-containing biomolecules?

Key factors include:

- Diol geometry : 1,2- or 1,3-diols form 5- or 6-membered cyclic esters, respectively.

- pH : Binding is optimal near the boronic acid’s pKa (lowered upon diol complexation).

- Electron-withdrawing groups : Enhance Lewis acidity, increasing binding strength.

Competitive assays using SPR or fluorescence quenching quantify affinity under physiological conditions .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for specific biological targets?

DFT studies predict electronic properties (e.g., Fukui indices for electrophilicity) to guide substituent placement. Molecular docking screens derivatives against target proteins (e.g., proteasomes or tubulin), while QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity. Machine learning (k-means clustering) prioritizes diverse boronic acids for empirical testing .

Q. What experimental strategies mitigate non-specific interactions when studying glycoprotein binding with this compound?

- Buffer optimization : High-pH borate buffers (pH 8.5–9.0) enhance diol-binding specificity over electrostatic interactions.

- Competitive elution : Sorbitol or fructose displaces weakly bound glycoproteins.

- Surface plasmon resonance (SPR) : Differentiates specific binding (pH-dependent) from non-specific adsorption .

Q. How does the kinetic profile of this compound binding to saccharides impact real-time biosensing applications?

Stopped-flow kinetics reveal kon rates follow: D-fructose > D-tagatose > D-mannose > D-glucose, with equilibration within seconds. For glucose sensors, polymer matrices (e.g., poly-nordihydroguaiaretic acid) improve response time by filtering interferents and stabilizing boronic acid-diol complexes .

Q. What advanced mass spectrometry techniques enable accurate sequencing of peptide boronic acids incorporating this compound moieties?

MALDI-MS with in situ derivatization (2,5-dihydroxybenzoic acid matrix) prevents boroxine artifacts. MS/MS fragmentation of pinacol esters confirms peptide sequences, even with multiple boronic acid groups. High-throughput workflows enable library screening from single-bead sources .

Q. How do photoresponsive azobenzene-boronic acid hybrids enhance control over diol binding equilibria in dynamic systems?

E→Z isomerization of azobenzene-boronic acids (triggered by 450–600 nm light) increases diol affinity by 20-fold. Computational modeling shows Z-isomers destabilize unbound states, favoring ester formation. Applications include light-tunable hydrogels for drug delivery .

Q. What role does this compound play in modulating tubulin polymerization for anticancer applications?

Analogues of combretastatin A-4 with boronic acid substituents (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis in glioblastoma cells. Carboxylic acid mimics lack activity, highlighting boron’s unique electrophilic properties .

Q. How can thermogravimetric analysis (TGA) inform the development of this compound-based flame retardants?

TGA identifies degradation pathways (e.g., boroxine formation at >200°C) and correlates thermal stability with substituent effects. Halogen-free boronic acids with high char yield (>30%) exhibit flame-retardant potential via condensed-phase mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.